molecular formula C5H3Cl3N2 B1314503 2,4-Dichloro-5-(chloromethyl)pyrimidine CAS No. 7627-38-5

2,4-Dichloro-5-(chloromethyl)pyrimidine

Cat. No. B1314503
CAS RN: 7627-38-5
M. Wt: 197.45 g/mol
InChI Key: VLOODHWTRPYFIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(chloromethyl)pyrimidine is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(chloromethyl)pyrimidine involves several chemical transformations . It has been used in the preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-(chloromethyl)pyrimidine is C5H3Cl3N2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

2,4-Dichloro-5-(chloromethyl)pyrimidine can undergo various chemical reactions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(chloromethyl)pyrimidine is a solid substance with a melting point of 63-64°C and a boiling point of 90-100°C under a pressure of 0.001 Torr . Its density is predicted to be 1.548±0.06 g/cm3 .

Scientific Research Applications

Intermediate in Chemical Synthesis

“2,4-Dichloro-5-(chloromethyl)pyrimidine” is used as an intermediate in the synthesis of various chemical compounds . For example, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Preparation of Fused Pyrimidine Compounds

This compound is used in the preparation of fused pyrimidine compounds . These compounds are significant in the treatment of cancers associated with EGFR and HER2 mutations .

Anti-Inflammatory Applications

Pyrimidines, including “2,4-Dichloro-5-(chloromethyl)pyrimidine”, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are known to display antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antibacterial and Antiviral Applications

Pyrimidines have been found to exhibit antibacterial and antiviral effects . They can inhibit the growth of harmful bacteria and viruses, making them potentially useful in the treatment of various infectious diseases .

Antifungal and Antituberculosis Applications

In addition to their antibacterial and antiviral effects, pyrimidines also display antifungal and antituberculosis effects . This makes them potentially useful in the treatment of fungal infections and tuberculosis .

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-5-(chloromethyl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

This compound is classified as an irritant. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound is used in the synthesis of various pharmaceuticals, particularly in the development of new drugs for the treatment of cancers associated with EGFR and HER2 mutations . This suggests potential future directions in cancer research and drug development.

properties

IUPAC Name

2,4-dichloro-5-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOODHWTRPYFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544030
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(chloromethyl)pyrimidine

CAS RN

7627-38-5
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7627-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(chloromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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